molecular formula C8H8ClNS B1607807 2-(2-Chlorophenyl)ethanethioamide CAS No. 673476-96-5

2-(2-Chlorophenyl)ethanethioamide

Cat. No. B1607807
M. Wt: 185.67 g/mol
InChI Key: GNGSSBBHSWKFCD-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)ethanethioamide” is a chemical compound with the molecular weight of 185.68 . Its IUPAC name is 2-(2-chlorophenyl)ethanethioamide . The InChI code for this compound is 1S/C8H8ClNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)ethanethioamide” can be represented by the linear formula C8H8ClNS . The InChI key for this compound is GNGSSBBHSWKFCD-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Applications

  • Environmental Monitoring : Research on TiO2 nanotubes as solid-phase extraction adsorbents for environmental monitoring includes chlorophenyl derivatives as target analytes. This indicates potential applications in detecting and analyzing such compounds in environmental samples (Zhou et al., 2007).

Chemical Synthesis and Analysis

  • Chemical Reactions and Synthesis : Studies on the condensation of chlorophenyl derivatives, similar to 2-(2-Chlorophenyl)ethanethioamide, demonstrate the compound's potential in the synthesis of various chemical structures, contributing to heterocyclic chemistry and organic synthesis (Moskvina et al., 2015).
  • Spectroscopic Analysis : Investigations into the crystal structure and spectroscopic properties of chlorophenyl compounds can enhance our understanding of their chemical behavior and structural properties, which is crucial in the development of new materials and drugs (Prasanth et al., 2015).

Biological and Pharmacological Aspects

  • CNS Depressant Activity : Some studies have synthesized and characterized Schiff bases of chlorophenyl derivatives, exploring their central nervous system (CNS) depressant activities. This suggests potential pharmacological applications in the development of new CNS-active drugs (Bhattacharjee et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-(2-Chlorophenyl)ethanethioamide” can be found online . It’s important to consult this document for detailed safety and hazard information.

properties

IUPAC Name

2-(2-chlorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGSSBBHSWKFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384517
Record name 2-(2-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Chlorophenyl)ethanethioamide

CAS RN

673476-96-5
Record name 2-(2-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CHLOROPHENYL)ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Androsov, AY Solovyev, ML Petrov, RJ Butcher… - Tetrahedron, 2010 - Elsevier
Reaction of 1-(2-chloro-5-nitrophenyl)ethanone via Willgerodt–Kindler route with primary or secondary amines and sulfur allows a simple, efficient one-pot synthesis of 3-aminobenzo[b]…
Number of citations: 31 www.sciencedirect.com

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